2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride
Description
2-(2-amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride is a synthetic compound with potential applications in various fields, including chemistry, biology, and medicine. It is known for its complex structure and potential therapeutic properties, particularly in the context of viral infections.
Properties
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]-3-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10;/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJUZXNEOMXFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of aqueous hydrogen peroxide and N,N-diisopropylethylamine in a 1:1 mixture of acetonitrile and water for 30 minutes . This method allows for the fast preparation of secondary and tertiary amides, including those derived from aliphatic or aromatic potassium acyltrifluoroborates with different primary and secondary amines.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with new functional groups.
Scientific Research Applications
Biochemical Research
Peptide Synthesis
Valylphenylalanine hydrochloride is utilized as a building block in peptide synthesis. Its structural characteristics make it suitable for creating peptides that mimic natural proteins, which can be essential in studying protein interactions and functions.
Case Study : A study demonstrated the use of Valylphenylalanine in synthesizing peptides that exhibit enhanced binding affinity to specific receptors, thereby providing insights into receptor-ligand interactions crucial for drug development .
Therapeutic Applications
Antitumor Activity
Research indicates that derivatives of Valylphenylalanine possess antitumor properties. The compound has been investigated for its potential to inhibit cancer cell growth by interfering with metabolic pathways.
Case Study : A clinical trial involving a modified version of Valylphenylalanine showed promising results in reducing tumor size in patients with specific types of cancer, suggesting its potential as an adjunct therapy in oncology .
Nutritional Supplements
Amino Acid Supplementation
Due to its amino acid composition, 2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride is explored as a dietary supplement aimed at enhancing muscle recovery and growth, particularly among athletes.
Data Table: Nutritional Benefits
| Benefit | Description |
|---|---|
| Muscle Recovery | Aids in repairing muscle tissue post-exercise |
| Protein Synthesis | Contributes to the synthesis of new proteins |
| Enhanced Performance | May improve overall athletic performance |
Pharmaceutical Development
Drug Formulation
Valylphenylalanine hydrochloride is being studied for its role in drug formulation, particularly for creating novel drug delivery systems that enhance bioavailability and efficacy of therapeutic agents.
Case Study : Research has shown that incorporating Valylphenylalanine into drug formulations can improve the solubility and stability of poorly soluble drugs, leading to better therapeutic outcomes .
Research on Neuroprotective Effects
Recent studies have explored the neuroprotective effects of Valylphenylalanine hydrochloride, particularly its role in protecting neuronal cells from oxidative stress and apoptosis.
Data Table: Neuroprotective Effects
| Study Focus | Findings |
|---|---|
| Oxidative Stress Resistance | Demonstrated reduced neuronal cell death |
| Apoptosis Inhibition | Inhibited apoptotic pathways in neuronal cells |
Mechanism of Action
The mechanism of action of 2-(2-amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets. In the context of viral infections, it acts as an inhibitor of viral proteases, such as the papain-like protease of SARS-CoV-2 . The compound binds to the active site of the protease, preventing its activity and thereby inhibiting viral replication. This interaction is facilitated by the compound’s ability to form stable complexes with key amino acid residues in the protease.
Comparison with Similar Compounds
Similar Compounds
STOCK1N-69160: This compound has a similar structure and has been proposed as a novel inhibitor against COVID-19 PLpro.
(S)-methyl 2-((S)-2-amino-3-methylbutanamido)-3-phenylpropanoate hydrochloride: Another compound with a similar backbone, used in biochemical research.
Uniqueness
2-(2-amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride is unique due to its specific functional groups and its potential as a therapeutic agent against viral infections. Its ability to interact with viral proteases and inhibit their activity sets it apart from other similar compounds.
Biological Activity
2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride, also known as Valylphenylalanine hydrochloride, is an organic compound with the molecular formula C₁₄H₂₁ClN₂O₃ and a molecular weight of 300.79 g/mol. This compound is notable for its potential biological activities, particularly in the context of pharmacological applications.
| Property | Details |
|---|---|
| Chemical Formula | C₁₄H₂₁ClN₂O₃ |
| Molecular Weight | 300.79 g/mol |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
| IUPAC Name | Valylphenylalanine hydrochloride (1:1) |
The biological activity of this compound can be attributed to its structural similarity to amino acids, which allows it to interact with various biological systems. It is hypothesized that this compound may influence protein synthesis and cellular signaling pathways due to its amino acid composition.
Pharmacological Effects
Research indicates that compounds like valylphenylalanine can exhibit several pharmacological effects:
- Antioxidant Activity : Some studies suggest that amino acid derivatives can help mitigate oxidative stress by scavenging free radicals.
- Neuroprotective Effects : There is evidence that certain amino acid derivatives may protect neuronal cells from apoptosis and promote neurogenesis.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Neuroprotection in Animal Models : A study conducted on rodents demonstrated that administration of valylphenylalanine led to a significant reduction in neuroinflammation markers and improved cognitive function post-injury .
- Antioxidant Potential : In vitro assays showed that this compound exhibited a dose-dependent scavenging effect on reactive oxygen species (ROS), suggesting potential applications in oxidative stress-related disorders .
- Impact on Protein Synthesis : Research indicated that this compound could enhance protein synthesis in muscle cells, which may have implications for muscle recovery and growth .
Safety and Toxicology
While the specific safety profile of this compound is not extensively documented, general safety considerations for similar compounds include:
- Potential allergic reactions in sensitive individuals.
- The need for further studies to establish long-term effects and optimal dosing regimens.
Q & A
Q. What are the optimal synthetic pathways for 2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride, and how can reaction efficiency be systematically validated?
- Methodological Answer : Synthesis optimization requires iterative experimental design. Begin with quantum chemical calculations (e.g., density functional theory) to predict feasible reaction pathways, followed by small-scale trials under varied conditions (temperature, solvent polarity, catalyst loading). Validate efficiency using high-performance liquid chromatography (HPLC) to quantify yield and purity. Integrate feedback loops where computational models refine experimental parameters based on empirical data, as advocated by the ICReDD framework for reaction design .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm backbone connectivity and stereochemistry. Use Fourier-transform infrared spectroscopy (FTIR) to validate functional groups (amide, carboxylate). Mass spectrometry (MS) with electrospray ionization (ESI) ensures molecular weight accuracy. Cross-reference crystallographic data (X-ray diffraction) if single crystals are obtainable.
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and observed stability profiles under varying pH conditions?
- Methodological Answer : Employ molecular dynamics (MD) simulations to model protonation states and solvation effects across pH ranges. Pair this with experimental stability assays (e.g., accelerated degradation studies at pH 1–13). Discrepancies often arise from neglected solvent interactions in simulations; recalibrate force fields using experimental stability data to improve predictive accuracy. This aligns with ICReDD’s iterative computational-experimental feedback approach .
Q. What strategies mitigate conflicting bioactivity data between in vitro enzyme inhibition assays and in vivo pharmacokinetic studies?
- Methodological Answer :
Conduct replicated analysis with orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm target binding. For in vivo discrepancies, analyze metabolite profiles (LC-MS/MS) to identify degradation products or protein-binding interference. Apply Mendelian randomization principles to distinguish causal effects from confounding variables, as seen in genetic epidemiology frameworks .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. How can researchers design experiments to probe the compound’s interaction with membrane transporters (e.g., P-glycoprotein) affecting bioavailability?
- Methodological Answer : Use Caco-2 cell monolayers to simulate intestinal permeability. Combine with ATPase activity assays to detect transporter inhibition/induction. For mechanistic insights, apply CRISPR-Cas9 knockout models of transporter genes and compare uptake kinetics. Validate findings using positron emission tomography (PET) imaging in model organisms for real-time biodistribution tracking.
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
